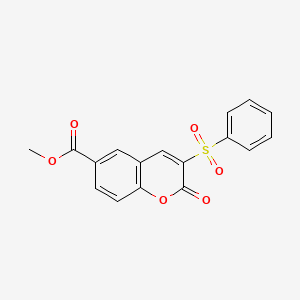

![molecular formula C23H25N3O3 B2958555 ethyl {2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate CAS No. 890639-85-7](/img/structure/B2958555.png)

ethyl {2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

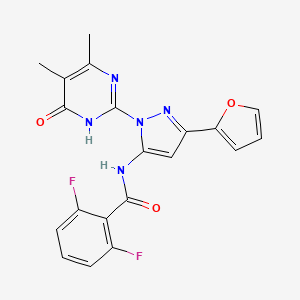

The compound is a complex organic molecule that contains several functional groups including an ethyl group, a pyrrolidinone ring, a benzimidazole ring, and an acetate group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information on the arrangement of atoms in the molecule and the types of chemical bonds present .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. For example, the acetate group could potentially undergo reactions with nucleophiles, while the benzimidazole ring might be involved in aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. These properties could be influenced by factors such as the size and shape of the molecule, the types of functional groups present, and the overall polarity of the compound .Scientific Research Applications

Synthesis and Chemical Reactivity

Research into the synthesis and reactivity of related benzimidazole derivatives and ethyl acetate compounds provides foundational knowledge for further applications. For example, studies have explored the synthesis of (1-benzyl-2(3H)-benzimidazolon-3-yl) acetic acid derivatives, which have shown potent antinociceptive activity, indicating their relevance in pain management research (Nacak, Doğruer, & Şahin, 1999). Additionally, the greener synthesis approaches for alicyclic ring-fused benzimidazoles highlight the environmental and efficiency considerations in chemical synthesis (Sweeney, Gurry, Keane, & Aldabbagh, 2017).

Antitumor and Antimicrobial Activities

A significant area of research for benzimidazole derivatives includes their evaluation for antitumor and antimicrobial activities. For instance, the synthesis of novel benzothiazole-containing derivatives and their biological evaluation against various cancer cell lines and microbial strains underscores the potential therapeutic applications of these compounds (Bhoi, Borad, Pithawala, & Patel, 2016). Moreover, the exploration of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate derivatives in the synthesis of compounds with antitumor activities provides insight into the design of new therapeutic agents (Mohareb & Gamaan, 2018).

Catalytic Applications

Research also delves into the catalytic applications of related compounds, such as the use of basic ionic liquids in promoting oxidative esterification of alcohols to esters under metal-free conditions, using oxygen as the oxidant (Liu, Zhang, Liu, Xie, Mei, & Han, 2018). This research highlights the potential for environmentally friendly and efficient synthesis methods in organic chemistry.

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. For example, if the compound shows promising biological activity, it could be further developed as a drug candidate. Alternatively, if it has interesting physical or chemical properties, it could be studied for potential applications in materials science or other fields .

properties

IUPAC Name |

ethyl 2-[2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-3-16-9-11-18(12-10-16)25-14-17(13-21(25)27)23-24-19-7-5-6-8-20(19)26(23)15-22(28)29-4-2/h5-12,17H,3-4,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBDYHNAQOCKHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-({[4-fluoro-3-(trifluoromethyl)phenyl]methyl}(3-methyl-1-benzothiophen-2-yl)sulfamoyl)benzoate](/img/structure/B2958481.png)

![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2958488.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2958490.png)

![2-Chloro-N-[[1-(2-cyclopentyloxyethyl)-5-oxopyrrolidin-3-yl]methyl]propanamide](/img/structure/B2958491.png)

![1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane](/img/structure/B2958495.png)